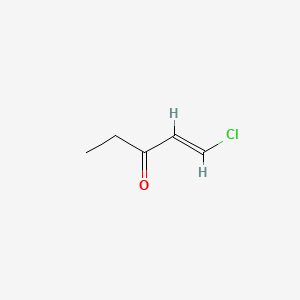

(E)-1-chloropent-1-en-3-one

Description

Contextualization within the Class of Halogenated α,β-Unsaturated Carbonyl Compounds

(E)-1-chloropent-1-en-3-one belongs to the class of halogenated α,β-unsaturated carbonyl compounds. This class of compounds is characterized by a carbonyl group conjugated with a carbon-carbon double bond, which also bears a halogen substituent. The electronic properties of these molecules are heavily influenced by the interplay between the electron-withdrawing nature of the carbonyl group and the halogen atom, and the electron-delocalizing capacity of the double bond.

The presence of the carbonyl group polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. nih.gov The halogen atom on the double bond can further modulate this reactivity and can itself serve as a leaving group in substitution reactions or participate in metal-catalyzed cross-coupling reactions. The reactivity of α,β-unsaturated carbonyl compounds is influenced by the nature of substituents on the carbon-carbon double bond and the carbonyl carbon. nih.gov

Significance of Enone and Vinyl Halide Motifs as Synthetic Intermediates

The synthetic utility of this compound is derived from the powerful and well-established reactivity of its two constituent motifs: the enone and the vinyl halide.

Enone Motif: The α,β-unsaturated ketone (enone) functionality is a cornerstone of organic synthesis. It can undergo a variety of transformations, including:

1,4-Conjugate Addition (Michael Addition): A wide range of nucleophiles can add to the β-carbon, forming a new carbon-carbon or carbon-heteroatom bond. nih.gov

1,2-Addition: Nucleophiles can also attack the carbonyl carbon directly.

Cycloaddition Reactions: Enones can participate as dienophiles in Diels-Alder reactions to form six-membered rings.

Reduction: The C=C double bond and the carbonyl group can be selectively reduced.

Enolate Chemistry: The α-protons are acidic and can be removed to form enolates, which can then be alkylated or used in other condensation reactions. libretexts.org

Vinyl Halide Motif: Vinyl halides are versatile intermediates in their own right, primarily due to their ability to participate in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, nickel, or copper, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high stereo- and regioselectivity. acs.orgorganic-chemistry.orgresearchgate.net Common transformations of vinyl halides include:

Suzuki Coupling: Reaction with organoboron compounds.

Heck Reaction: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Stille Coupling: Reaction with organotin compounds.

Buchwald-Hartwig Amination: Reaction with amines.

The presence of both motifs in a single molecule like this compound offers the potential for sequential or tandem reactions, enabling the rapid construction of molecular complexity from a relatively simple starting material.

Overview of Prior Research Trajectories for Analogous Organic Scaffolds

Research into analogous scaffolds, such as other α,β-unsaturated ketones and vinyl halides, has paved the way for understanding the potential of this compound. For instance, the synthesis and reaction chemistry of various enones have been extensively studied, leading to the development of numerous named reactions and asymmetric methodologies. msu.edugla.ac.uk Similarly, the synthetic applications of vinyl halides in cross-coupling chemistry are a mature field of research, providing a robust toolbox for organic chemists. researchgate.net

More specifically, research on related halogenated enones has demonstrated their utility. For example, α-bromo substituted ketones can be converted to α,β-unsaturated carbonyls. libretexts.org Ruthenium-catalyzed three-component coupling reactions involving alkynes, enones, and halide ions have been developed to synthesize both E- and Z-vinyl halides. acs.org

Rationale for Dedicated Investigation into this compound

The specific structure of this compound makes it a particularly attractive target for dedicated investigation. The commercial availability of this compound enhances its practicality as a starting material. epa.govacs.org A key example of its utility is in the synthesis of the C16-C20 segment of Resolvin E1, a potent anti-inflammatory agent. epa.govacs.org In this synthesis, this compound serves as a crucial raw material, highlighting its value in the production of high-value, biologically active molecules. epa.govacs.org

The rationale for its investigation is further supported by its potential to act as a bifunctional linchpin in convergent synthetic strategies. The vinyl chloride can be functionalized through cross-coupling, followed by a subsequent transformation involving the enone moiety, or vice versa. This orthogonal reactivity allows for a high degree of control in the assembly of complex target molecules.

Below is a table summarizing some of the key properties and identifiers for this compound.

| Property | Value |

| CAS Number | 58953-12-1 |

| Molecular Formula | C₅H₇ClO |

| Molecular Weight | 118.56 g/mol |

| InChIKey | CFMFGANUEMXVTA-ONEGZZNKSA-N |

| Canonical SMILES | CCC(=O)C=CCl |

Data sourced from multiple chemical databases. guidechem.comuni.lu

The continued exploration of the reactivity and synthetic applications of this compound is poised to uncover new and efficient routes to a wide range of valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-chloropent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMFGANUEMXVTA-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309763 | |

| Record name | (1E)-1-Chloro-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58953-12-1 | |

| Record name | (1E)-1-Chloro-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58953-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorovinyl ethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058953121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Chloro-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROVINYL ETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY4X396P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for E 1 Chloropent 1 En 3 One

Historical Evolution of Chloroenone Synthetic Strategies

The development of synthetic routes to chloroenones is intrinsically linked to the broader history of organic synthesis, particularly the formation of carbon-carbon bonds and the introduction of functional groups. Early strategies were often extensions of classic reactions for preparing α,β-unsaturated ketones and vinyl halides.

The first synthesis of a simple vinyl chloride was reported in 1835 by Justus von Liebig and his student Henri Victor Regnault, who produced it by treating 1,2-dichloroethane (B1671644) with potassium hydroxide (B78521) in ethanol. wikipedia.org A significant industrial method for vinyl chloride production from acetylene (B1199291) and hydrogen chloride was later patented in 1912. wikipedia.org These early developments in synthesizing the vinyl chloride moiety laid the groundwork for more complex structures.

For the enone portion, one of the most fundamental and enduring methods is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.orgresearchgate.net This reaction involves the base- or acid-catalyzed reaction of a ketone with an aldehyde, followed by dehydration to yield an α,β-unsaturated ketone. wikipedia.orglibretexts.orgpressbooks.pub While historically significant, these methods often lack the precise control over stereochemistry required for producing specific isomers like the (E)-isomer of 1-chloropent-1-en-3-one without generating mixtures. Another classic approach that became relevant is the Meyer-Schuster rearrangement, first reported in 1922, which converts propargyl alcohols into α,β-unsaturated carbonyl compounds under acidic conditions. synarchive.comwikipedia.org The evolution of these foundational reactions into more controlled and selective modern methodologies has been a key theme in the synthesis of complex chloroenones.

Development of Contemporary Regioselective and Stereoselective Pathways to (E)-1-Chloropent-1-en-3-one

Modern synthetic chemistry has seen the advent of powerful new methods that allow for the precise construction of molecules like this compound, with specific control over the geometry of the double bond (stereoselectivity) and the position of the functional groups (regioselectivity).

Palladium catalysis has become an indispensable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Various palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of this compound. The Heck reaction, for instance, can couple a vinyl halide with an alkene, while the Suzuki, Stille, and Negishi couplings can join a vinyl halide with an organoboron, organotin, or organozinc reagent, respectively.

Specifically for α,β-unsaturated ketones, palladium-catalyzed methods have been developed that could be adapted for the target molecule. For example, the carbonylative cross-coupling of 1-halo-1-alkenes with organoboron compounds (9-BBN derivatives) provides a direct route to enones. oup.com Another approach involves the reaction of aryl halides with β-arylbutanones to generate β,β-diaryl α,β-unsaturated ketones, demonstrating the versatility of palladium in forming the enone scaffold. thieme-connect.comthieme-connect.com Furthermore, palladium-catalyzed α-alkenylation of nitriles with vinyl chlorides offers a pathway to related structures. frontiersin.org The choice of ligand is often crucial in these reactions to control selectivity and efficiency.

Table 1: Examples of Palladium-Catalyzed Synthesis of α,β-Unsaturated Ketones

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| 1-Halo-1-alkenes and 9-Alkyl-9-BBN | Palladium Catalyst | Direct carbonylative cross-coupling to form α,β-unsaturated ketones. | oup.com |

| Aryl Halides and β-Arylbutanones | Pd(OAc)₂ / 4,5-Diazafluoren-9-one | Oxidative Heck-type cross-coupling to form β,β-diaryl α,β-unsaturated ketones. | thieme-connect.comthieme-connect.com |

| Ketones via Allyl Enol Carbonates | Palladium Catalyst | Formation of α,β-unsaturated ketones from saturated ketone precursors. | globalauthorid.com |

| Arylacetonitriles and Vinyl Chlorides | Palladium Catalyst | α-Alkenylation to produce aryl acrylonitriles, related to enone structures. | frontiersin.org |

Organometallic reagents, particularly those of copper and zinc, are widely used for the 1,4-conjugate addition to α,β-unsaturated systems. wikipedia.orgorganic-chemistry.org This approach is highly effective for building the carbon framework of enones. The reaction of an organocuprate, such as a Gilman reagent (R₂CuLi), with an α,β-alkynyl ketone would lead directly to the desired β-substituted enone structure with defined stereochemistry.

Organozinc reagents have also proven effective for conjugate additions to enones, sometimes in the presence of a copper catalyst. researchgate.netnih.gov These reactions can be highly regioselective, favoring 1,4-addition over direct 1,2-addition to the carbonyl group. A key advantage of using organozinc reagents is their tolerance for a wider variety of functional groups compared to more reactive organolithium or Grignard reagents. The synthesis of the required organometallic reagents can be achieved through various methods, including the direct insertion of zinc metal into an organic halide. nih.gov

Table 2: Organometallic Reagents in the Synthesis of Enones

| Reagent Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Organocopper Reagents (e.g., Gilman) | Conjugate Addition | Mild and selective nucleophiles for 1,4-additions to α,β-unsaturated carbonyls. | wikipedia.orgresearchgate.netscribd.com |

| Organozinc Reagents | Conjugate Addition | Can be used for conjugate addition to enones, often with good functional group tolerance. | researchgate.netnih.gov |

| Organocopper Reagents with Lewis Acids | Conjugate Addition | Additives like BF₃ or TMSCl can enhance the rate and yield of conjugate additions. | unige.ch |

Classic condensation and elimination reactions continue to be refined for modern synthetic applications. The aldol condensation remains a cornerstone, providing access to β-hydroxy ketones which can be subsequently dehydrated to form α,β-unsaturated ketones. wikipedia.orglibretexts.org The stereochemical outcome of the dehydration step can often be controlled by the reaction conditions (acidic or basic) to favor the formation of the more stable (E)-isomer.

A powerful alternative for synthesizing α,β-unsaturated ketones is the Meyer-Schuster rearrangement of propargylic alcohols. synarchive.comwikipedia.org This acid-catalyzed isomerization can also be adapted to produce halogenated enones. For example, an iodine-promoted Meyer-Schuster rearrangement has been developed for the synthesis of α-iodo-α,β-unsaturated ketones. researchgate.net A related two-step sequence for preparing α-chloroenones involves the allylation of an aldehyde with 1,3-dichloropropene, followed by oxidation and isomerization, which can be achieved with high stereoselectivity using enzymatic methods. researchgate.netacs.org

Table 3: Condensation and Elimination Methods for Enone Synthesis

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Aldol Condensation/Dehydration | Condensation of two carbonyl compounds followed by elimination of water. | Fundamental C-C bond-forming reaction; dehydration often favors the conjugated enone. | wikipedia.orglibretexts.orgpressbooks.pub |

| Meyer-Schuster Rearrangement | Acid-catalyzed isomerization of a propargyl alcohol to an enone. | Atom-economical rearrangement; can be adapted for halogenated products. | synarchive.comwikipedia.orgresearchgate.netrsc.org |

| Allylation/Oxidation/Isomerization | A multi-step sequence to introduce the chloro-enone functionality. | Can offer high stereocontrol, especially with enzymatic catalysis. | researchgate.netacs.org |

| Michael Addition/Elimination | Reaction of anilines with β-chloroenones leads to enaminones via elimination of HCl. | Demonstrates the reactivity of chloroenones in condensation-elimination sequences. | rsc.org |

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, minimizing waste, and avoiding the use of organic solvents.

Carrying out reactions in the absence of a solvent is a key aspect of green chemistry. This not only reduces waste but can also lead to shorter reaction times and simpler product purification. Several methods for synthesizing α,β-unsaturated ketones have been developed that operate under solvent-free conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions, often under solvent-free conditions. The synthesis of α,β-unsaturated ketones from acetals and aryl ketones using a Lewis acid catalyst has been efficiently performed under microwave irradiation without any solvent. tandfonline.comtandfonline.com Similarly, the coupling of chloroenones with amines on the surface of silica (B1680970) gel has been achieved using microwaves, providing a clean and efficient route to pyrroles. organic-chemistry.org Another solvent-free approach is the use of grinding or mechanochemistry, where the Claisen-Schmidt condensation has been carried out by simply grinding the reactants with a solid catalyst like KF-Al₂O₃ at room temperature. sioc-journal.cn

Table 4: Green Synthetic Approaches to α,β-Unsaturated Ketones

| Method | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reaction of acetals with ketones using a Lewis acid catalyst, no solvent. | Rapid reaction times, high yields, reduced waste. | tandfonline.comtandfonline.com |

| Grinding Method (Mechanochemistry) | Claisen-Schmidt condensation using a solid KF-Al₂O₃ catalyst, no solvent. | Simple procedure, high yields at room temperature, reusable catalyst. | sioc-journal.cn |

| Zeolite Catalysis | Reaction of alkynes and aldehydes over Hβ zeolite, solvent-free. | Facile, tandem hydration/condensation, good to excellent yields. | rsc.org |

| Microwave-Assisted Synthesis on Solid Support | Coupling of chloroenones and amines on silica gel under microwave irradiation. | Solvent-free, cleaner reactions, reduced reaction time. | organic-chemistry.org |

Atom Economy and E-factor Considerations

In the pursuit of sustainable chemical manufacturing, green chemistry metrics are essential for evaluating the efficiency and environmental impact of synthetic routes. For the production of this compound, two critical metrics are Atom Economy and the Environmental Factor (E-factor).

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org It is defined by the formula:

A higher atom economy signifies a more efficient process, as fewer atoms are wasted in the formation of byproducts. wiley-vch.de Reactions like additions and rearrangements, which incorporate all reactant atoms into the final product, have a 100% atom economy. In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.

The E-factor , developed by Roger Sheldon, provides a more comprehensive assessment by considering the total waste generated in a process. acs.org It is calculated as: E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Detailed Spectroscopic and Spectrometric Elucidation of E 1 Chloropent 1 En 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Comprehensive 1D NMR (¹H, ¹³C, ³⁵Cl) Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons and the vinylic protons. The methylene (B1212753) protons of the ethyl group, adjacent to the carbonyl, would appear as a quartet, while the methyl protons would be a triplet. The vinylic protons will exhibit a characteristic coupling constant for the (E)-configuration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display five distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

³⁵Cl NMR Spectroscopy:

Chlorine NMR is generally characterized by very broad signals for organic chlorides, which can span a range of tens of kHz. This is due to the quadrupolar nature of the chlorine nucleus. For (E)-1-chloropent-1-en-3-one, a broad signal would be expected in the region typical for vinylic chlorides.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 1 | CH =CH-Cl | ~6.4 (d, J ≈ 13) | ~125 |

| 2 | CH=CH -Cl | ~6.9 (d, J ≈ 13) | ~130 |

| 3 | C=O | - | ~198 |

| 4 | CH ₂-CH₃ | ~2.7 (q, J ≈ 7) | ~35 |

| 5 | CH₂-CH ₃ | ~1.1 (t, J ≈ 7) | ~8 |

Note: The chemical shifts and coupling constants are estimated based on data from structurally similar compounds and general principles of NMR spectroscopy.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unequivocally confirm the structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Key correlations would be observed between the protons on C-1 and C-2, and between the methylene (C-4) and methyl (C-5) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would confirm the assignments made in the 1D spectra, for instance, linking the vinylic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Important HMBC correlations would include the vinylic proton at C-2 to the carbonyl carbon (C-3), and the methylene protons at C-4 to the carbonyl carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry of the double bond. For the (E)-isomer, a NOE would be expected between the vinylic proton at C-1 and the methylene protons at C-4, due to their spatial proximity. The absence of a strong NOE between the vinylic protons on C-1 and C-2 would further support the (E)-configuration.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Functional Group Vibrations of the Enone and Vinyl Chloride Moieties

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the enone and vinyl chloride functionalities.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O (Ketone) | Stretch | 1685-1665 (strong) | 1685-1665 (weak) |

| C=C (Alkene) | Stretch | 1640-1610 (medium) | 1640-1610 (strong) |

| C-Cl (Vinyl) | Stretch | 850-550 (medium) | 850-550 (strong) |

| =C-H (Vinyl) | Bend (out-of-plane) | 980-960 (strong, characteristic of E-disubstitution) | Weak or absent |

The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency compared to a simple ketone. The C=C stretching vibration is also affected by conjugation. The out-of-plane =C-H bend is particularly diagnostic for the (E)-stereochemistry.

Conformational Insights from Vibrational Modes

The molecule is expected to predominantly exist in the s-trans conformation, where the C=C and C=O bonds are anti-periplanar, to minimize steric hindrance. This conformation is generally more stable for acyclic enones. Subtle shifts in the vibrational frequencies, particularly of the C=O and C=C stretching modes, could provide experimental evidence for the dominant conformation. Low-frequency torsional modes in the Raman spectrum could also offer insights into the conformational dynamics of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. For this compound, with the molecular formula C₅H₇ClO, the expected exact mass can be calculated. The presence of chlorine would be readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

Calculated Exact Mass:

[M]⁺ for C₅H₇³⁵ClO: 118.0185

[M]⁺ for C₅H₇³⁷ClO: 120.0156

HRMS analysis would be expected to yield a molecular ion peak consistent with these calculated values, confirming the elemental composition of the compound. Fragmentation patterns observed in the mass spectrum would likely involve the loss of the ethyl group, the chlorine atom, and carbon monoxide, providing further structural confirmation.

Exact Mass Determination and Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. The molecular formula for this compound is established as C₅H₇ClO. chemsrc.commolport.com The theoretical monoisotopic mass, calculated using the most abundant isotopes of its constituent elements, is 118.01854 Da. uni.luguidechem.com Publicly available chemical databases confirm this, listing exact mass values of 118.01900 and a molecular weight of 118.561 g/mol . chemsrc.com

The verification process involves comparing this theoretical exact mass with an experimentally determined value from an HRMS instrument, such as an Orbitrap or FT-ICR mass spectrometer. researchgate.net The minuscule difference between the measured and calculated mass, typically in the parts-per-million range, allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with similar nominal masses.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₅H₇ClO | chemsrc.comuni.lumolport.com |

| Molecular Weight | 118.561 g/mol | chemsrc.com |

| Exact Mass | 118.01900 u | chemsrc.com |

| Monoisotopic Mass | 118.01854 Da | uni.luguidechem.com |

This interactive table summarizes the key mass spectrometry parameters that are foundational for the identification and characterization of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) provides deeper structural insight by mapping the fragmentation patterns of a selected precursor ion. In this technique, the protonated molecule of this compound, [M+H]⁺ with an m/z of 119.02582, would be isolated and fragmented through collision-induced dissociation (CID). uni.lu The resulting product ions reveal the weakest bonds and most stable fragments, effectively creating a structural fingerprint.

While specific experimental MS/MS spectra for this compound are not detailed in the available literature, predictable fragmentation pathways for α,β-unsaturated ketones and organochlorine compounds can be hypothesized. Common fragmentation patterns in similar molecules include the loss of the chlorine atom, which is a key structural feature. nih.gov Another expected fragmentation would be the cleavage of the bond between the carbonyl carbon and the adjacent ethyl group, or the subsequent loss of carbon monoxide from larger fragments. The study of related compounds, like vinyl halides, shows that such fragmentations are crucial for confirming the molecular structure. wikipedia.org

Computational tools can predict the collision cross section (CCS) for different ions of a molecule, which is a measure of their shape and size in the gas phase. This data is particularly useful for ion mobility-mass spectrometry, aiding in the identification of the compound in complex mixtures. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 119.02582 | 119.8 |

| [M+Na]⁺ | 141.00776 | 128.7 |

| [M-H]⁻ | 117.01126 | 120.4 |

| [M+NH₄]⁺ | 136.05236 | 143.4 |

| [M+K]⁺ | 156.98170 | 126.4 |

| [M+H-H₂O]⁺ | 101.01580 | 116.9 |

| [M+HCOO]⁻ | 163.01674 | 139.1 |

| [M+CH₃COO]⁻ | 177.03239 | 168.4 |

This table presents computationally predicted mass-to-charge ratios (m/z) and collision cross section (CCS) values for various ionic adducts of this compound. uni.lu This data serves as a valuable reference for advanced mass spectrometric analysis.

X-ray Crystallography of Crystalline Derivatives or Co-crystals Involving this compound

X-ray crystallography provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in a crystal. Since this compound is a liquid or oil under standard conditions, direct crystallographic analysis is not feasible. pharmaffiliates.com However, its structure can be unequivocally determined by forming a solid crystalline derivative or a co-crystal.

Mechanistic Organic Chemistry Studies of Transformations Involving E 1 Chloropent 1 En 3 One

Elucidation of Reaction Pathways and Intermediates

(E)-1-chloropent-1-en-3-one possesses multiple reactive sites, primarily the electrophilic carbonyl carbon, the electrophilic β-carbon of the α,β-unsaturated system, and the carbon atom bearing the chlorine substituent. These sites dictate the primary reaction pathways the molecule can undergo.

Nucleophilic Addition to the Carbonyl Group: Nucleophiles can attack the carbonyl carbon, leading to a tetrahedral intermediate. This is a fundamental reaction of ketones and is often the initial step in reactions such as reductions and additions of organometallic reagents.

Conjugate Addition (Michael Addition): Soft nucleophiles preferentially attack the β-carbon of the conjugated system. This 1,4-addition reaction proceeds through an enolate intermediate, which is subsequently protonated to yield the final product. The stereochemistry of the starting alkene influences the stereochemical outcome of the addition.

Nucleophilic Substitution at the Vinylic Carbon: Direct substitution of the vinylic chloride is generally difficult due to the high energy of the vinylic cation intermediate that would be formed in an SN1-type mechanism and the repulsion between the incoming nucleophile and the electron-rich double bond in an SN2-type mechanism. However, under specific conditions, such as with highly reactive nucleophiles or through addition-elimination pathways, substitution can occur. acs.org

Elimination Reactions: In the presence of a strong base, elimination of HCl can occur to form a pent-en-yne derivative. The stereochemistry of the starting material and the reaction conditions will determine the feasibility and stereochemical outcome of the elimination. Theoretical studies on related chloroketones suggest that the mechanism can proceed through a non-synchronous four-membered cyclic transition state. researchgate.net

Reactions involving the Enolate: The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react as a nucleophile in subsequent alkylation or aldol-type reactions.

Kinetic and Thermodynamic Analysis of Key Reactivity Profiles

The kinetics and thermodynamics of reactions involving this compound are governed by the electronic and steric properties of the substituents and the reaction conditions.

Kinetic Considerations: The rate of nucleophilic attack is influenced by the electrophilicity of the carbonyl carbon and the β-carbon. Electron-withdrawing groups would be expected to increase the rate of nucleophilic attack, while electron-donating groups would decrease it. The steric hindrance around the reactive centers also plays a crucial role. For instance, bulky nucleophiles will react more slowly.

Thermodynamic Considerations: The thermodynamic stability of the products relative to the reactants determines the position of the equilibrium. In conjugate additions, the formation of a new C-C or C-heteroatom bond and a C=O bond is typically thermodynamically favorable. The relative stability of the (E) and (Z) isomers of the products will also influence the final product distribution.

Hypothetical Kinetic Data for Nucleophilic Addition:

| Nucleophile | Relative Rate Constant (k_rel) |

| CH₃S⁻ | 120 |

| CH₃O⁻ | 35 |

| (CH₃)₃CO⁻ | 2 |

| CN⁻ | 85 |

This table is illustrative and represents expected trends based on nucleophilicity and steric hindrance.

Transition State Analysis and Energy Landscapes

Computational chemistry provides valuable insights into the transition states and energy landscapes of reactions involving this compound.

Transition State for Conjugate Addition: The transition state for a Michael addition is typically envisioned as a "late" transition state, resembling the enolate intermediate. The geometry of the approach of the nucleophile to the β-carbon is crucial for determining the stereochemical outcome.

Transition State for Elimination: As suggested by theoretical studies on similar systems, the transition state for the elimination of HCl is likely a four-membered ring involving the base, the α-proton, the α-carbon, the β-carbon, and the leaving group. researchgate.net The degree of synchronicity of bond breaking and bond formation can vary.

Energy Landscape: A typical reaction energy landscape for a conjugate addition would show an initial energy barrier for the nucleophilic attack on the β-carbon to form the enolate intermediate. A second, smaller barrier may exist for the protonation of the enolate to form the final product. The relative energies of the intermediates and transition states will be affected by solvent and catalyst effects.

Influence of Solvent Polarity and Lewis/Brønsted Acid/Base Catalysis on Reactivity

The reactivity of this compound is highly dependent on the solvent and the presence of acid or base catalysts.

Solvent Polarity: Polar protic solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species, like SN1-type substitutions or reactions involving charged nucleophiles. Polar aprotic solvents are effective at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles. The choice of solvent can also influence the regioselectivity of nucleophilic attack. For instance, reactions in polar solvents may favor conjugate addition. acs.org

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of both the carbonyl carbon and the β-carbon. wikipedia.org This activation facilitates nucleophilic attack and can also influence the stereoselectivity of the reaction. wikipedia.orgresearchgate.net Common Lewis acids used for this purpose include TiCl₄, BF₃, and ZnCl₂.

Brønsted Acid/Base Catalysis: Brønsted acids can protonate the carbonyl oxygen, activating the substrate in a similar manner to Lewis acids. nih.govresearchgate.net Brønsted bases can deprotonate the α-carbon to form an enolate, which can then participate in various reactions. wiley-vch.de Base catalysis is also crucial for promoting elimination reactions. researchgate.net The interplay between Brønsted acids and bases can be utilized to control reaction pathways. wiley-vch.deacs.orgacs.org

Expected Effects of Solvents and Catalysts:

| Condition | Expected Effect on Conjugate Addition |

| Polar Protic Solvent (e.g., Ethanol) | Moderate rate enhancement, stabilization of intermediates. |

| Polar Aprotic Solvent (e.g., DMSO) | Significant rate enhancement with anionic nucleophiles. acs.org |

| Lewis Acid (e.g., TiCl₄) | Strong rate acceleration, potential for altered stereoselectivity. wikipedia.org |

| Brønsted Acid (e.g., H₂SO₄) | Rate acceleration. nih.gov |

| Brønsted Base (e.g., Et₃N) | Promotes reactions via enolate formation. wiley-vch.de |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a reaction. researchgate.net

Deuterium (B1214612) Labeling:

α-Deuteration: Replacing the α-protons with deuterium can be used to probe for the involvement of enolate intermediates. A kinetic isotope effect (KIE) would be observed in reactions where the deprotonation of the α-carbon is the rate-determining step.

Solvent Isotope Effect: Running the reaction in a deuterated solvent (e.g., D₂O or MeOD) can provide information about the role of proton transfer in the mechanism.

Carbon-13 Labeling:

¹³C at the Carbonyl Carbon: This allows for the tracking of the carbonyl group through the reaction using ¹³C NMR spectroscopy. It can confirm, for example, whether a rearrangement has occurred.

¹³C at the Vinylic Carbons: Labeling the C=C bond can help to elucidate the mechanism of addition and substitution reactions at the double bond.

Oxygen-18 Labeling:

¹⁸O at the Carbonyl Oxygen: This can be used to study the mechanism of reactions at the carbonyl group, such as hydration or acetal (B89532) formation. The incorporation or loss of the label can distinguish between different pathways.

By employing these isotopic labeling strategies in conjunction with kinetic and stereochemical studies, a detailed and unambiguous understanding of the reaction mechanisms of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of E 1 Chloropent 1 En 3 One

Electronic Structure, Bonding Character, and Charge Distribution Analysis

Bonding Character: The C1-C2 and C3=O bonds are expected to have partial double and single bond character, respectively, due to resonance. The C-Cl bond will exhibit polarity due to the high electronegativity of chlorine, leading to a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This is a common feature in halogenated organic compounds. rsc.orgbeilstein-journals.org

Charge Distribution: The oxygen atom of the carbonyl group is the most electronegative atom and will possess the highest negative charge. The carbonyl carbon (C-3) will be electrophilic, a characteristic feature of α,β-unsaturated ketones. tjpr.org The chlorine atom will also carry a partial negative charge. The delocalization of electron density can be visualized through computed electrostatic potential maps, which would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Table 1: General Properties of (E)-1-chloropent-1-en-3-one

| Property | Value | Source |

| Molecular Formula | C5H7ClO | guidechem.comchemsrc.com |

| Molecular Weight | 118.56 g/mol | guidechem.comchemsrc.com |

| XLogP3 | 1.3 | echemi.com |

| Topological Polar Surface Area | 17.1 Ų | guidechem.com |

| Heavy Atom Count | 7 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Conformational Analysis and Stereochemical Stability through Quantum Chemical Calculations

The (E)-configuration of the double bond in this compound is a key stereochemical feature. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the relative stabilities of the (E) and (Z) isomers. For α,β-unsaturated ketones, the s-trans (or antiperiplanar) and s-cis (or synperiplanar) conformations around the C2-C3 single bond are also important.

Computational studies on similar α,β-unsaturated ketones have shown that the s-trans conformer is generally more stable due to reduced steric hindrance. nih.gov It is expected that DFT calculations would confirm the s-trans conformation as the global minimum for this compound. The energy barrier for rotation around the C2-C3 bond could also be calculated to understand the conformational dynamics of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become increasingly accurate with the development of sophisticated software and machine learning algorithms. nmrdb.orgbruker.com For this compound, the chemical shifts of the vinylic protons (H-1 and H-2) would be influenced by the electronegativity of the chlorine atom and the anisotropic effect of the carbonyl group. The protons of the ethyl group would exhibit characteristic shifts and coupling patterns. Predicted spectra would serve as a valuable reference for experimental verification.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the various functional groups in the molecule. The most prominent peaks in the predicted IR spectrum of this compound would be the C=O stretching vibration of the ketone (typically around 1685-1665 cm⁻¹) and the C=C stretching vibration of the alkene (around 1650-1600 cm⁻¹). The C-Cl stretching frequency would also be identifiable. Comparing experimental IR data with DFT-calculated spectra can help in the structural confirmation of the compound.

Reactivity Prediction via Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. numberanalytics.comuou.ac.inimperial.ac.uklibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the LUMO is expected to be localized primarily on the β-carbon (C-2) and the carbonyl carbon (C-3), making these sites susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom would lower the energy of the LUMO, enhancing the electrophilicity of the molecule. nih.govresearchgate.net The HOMO would likely be centered on the C=C double bond and the oxygen atom.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution and can predict sites of electrophilic and nucleophilic attack. For this molecule, the map would show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the β-carbon, consistent with the predictions from FMO theory. These computational tools suggest that this compound would readily undergo Michael addition (1,4-addition) with soft nucleophiles and potentially 1,2-addition with hard nucleophiles.

Molecular Dynamics Simulations to Explore Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in the condensed phase, such as in a solvent. researchgate.netmdpi.comacs.org An MD simulation of this compound in a solvent like water or an organic solvent would reveal information about its solvation structure, conformational flexibility, and intermolecular interactions.

The simulation could illustrate how solvent molecules arrange themselves around the polar carbonyl group and the halogenated part of the molecule. It would also allow for the study of the dynamics of the ethyl group and the conformational equilibrium between the s-cis and s-trans forms in solution. Such simulations are valuable for understanding reaction kinetics and mechanisms in a realistic chemical environment. nih.gov

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the physical properties and intermolecular associations of molecules. beilstein-journals.orgacs.orgresearchgate.netacs.org For this compound, several types of non-covalent interactions are conceivable.

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. rsc.org This is a directional interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base. This interaction could be significant in the solid state and in solution, influencing crystal packing and interactions with other molecules.

Hydrogen Bonding: Although the molecule itself cannot act as a hydrogen bond donor, the carbonyl oxygen is a strong hydrogen bond acceptor. In protic solvents or in the presence of other hydrogen bond donors, this interaction would be significant.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations on molecular dimers can be used to quantify the strength and nature of these various non-covalent interactions.

Reactivity and Strategic Derivatization of E 1 Chloropent 1 En 3 One

Nucleophilic Addition Reactions at the Carbonyl Carbon

Nucleophilic attack at the carbonyl carbon of α,β-unsaturated ketones, known as 1,2-addition, is a fundamental reaction. This pathway is in competition with conjugate addition (1,4-addition) to the β-carbon of the enone system. The regioselectivity of the nucleophilic attack is largely governed by the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, characterized by a high charge density and a predominantly ionic bond with the counterion, tend to favor 1,2-addition. These include strong organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). The reaction of these nucleophiles with (E)-1-chloropent-1-en-3-one is predicted to proceed via direct attack on the electrophilic carbonyl carbon. This results in the formation of a tertiary alcohol after an acidic workup. The highly polarized carbon-oxygen double bond presents a hard electrophilic center, which is preferentially attacked by these hard nucleophiles.

The general mechanism involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during the workup step yields the corresponding tertiary alcohol.

Table 1: Predicted 1,2-Addition Reactions with this compound

| Nucleophile (Reagent) | Predicted Product | Reaction Conditions |

| Methylmagnesium bromide (CH₃MgBr) | (E)-2-chloro-3-methylhex-4-en-3-ol | Anhydrous ether or THF, followed by aqueous acid workup |

| n-Butyllithium (n-BuLi) | (E)-6-chloro-5-propylnon-7-en-5-ol | Anhydrous ether or THF at low temperature, followed by aqueous acid workup |

| Phenyllithium (PhLi) | (E)-1-chloro-3-phenylpent-1-en-3-ol | Anhydrous ether or THF, followed by aqueous acid workup |

Conjugate Addition Reactions to the α,β-Unsaturated System (Michael Additions)

Conjugate addition, or Michael addition, involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. This 1,4-addition is characteristic of softer nucleophiles, which have a more diffuse charge and a more covalent bond to the counterion. For this compound, the β-carbon is rendered electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group.

A wide range of nucleophiles can participate in Michael additions, including enamines, cuprates (Gilman reagents), thiols, and amines. The reaction with soft nucleophiles like organocuprates (R₂CuLi) is particularly effective for forming new carbon-carbon bonds at the β-position. The resulting intermediate is an enolate, which is then protonated to give the saturated ketone.

In the case of this compound, the Michael addition can be followed by the elimination of the chloride ion, leading to a variety of substituted products. This addition-elimination sequence is a powerful tool for the synthesis of more complex molecules. For instance, the Robinson annulation, a classic ring-forming reaction, commences with a Michael addition followed by an intramolecular aldol (B89426) condensation. The use of β-chloro vinyl ketones in Robinson annulations has been documented as a method to generate the requisite α,β-unsaturated ketone in situ.

Table 2: Predicted Michael Addition Reactions with this compound

| Nucleophile | Predicted Intermediate/Product | Reaction Conditions |

| Diethyl malonate | Diethyl 2-(3-oxopentanoyl)malonate (after hydrolysis and decarboxylation, yields 1,4-dicarbonyl compound) | Basic conditions (e.g., NaOEt in EtOH) |

| Piperidine | 3-(Piperidin-1-yl)pentan-3-one | Aprotic solvent |

| Thiophenol | 3-(Phenylthio)pentan-3-one | Basic catalyst or neat |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 4-Methylpentan-3-one | Anhydrous ether or THF at low temperature |

Transformations Involving the Vinyl Chloride Functionality

The vinyl chloride group in this compound is a key functional handle for a variety of synthetic transformations, including cross-coupling reactions, nucleophilic vinylic substitutions, and reductions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Vinyl chlorides, while generally less reactive than the corresponding bromides and iodides, can participate in these reactions under appropriate catalytic conditions. The electron-withdrawing nature of the adjacent carbonyl group in this compound is expected to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the vinyl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C1 position.

Sonogashira Coupling : The Sonogashira reaction couples the vinyl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a conjugated enyne.

Heck Reaction : In the Heck reaction, the vinyl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.

Negishi Coupling : This reaction utilizes an organozinc reagent to couple with the vinyl chloride under palladium or nickel catalysis.

Table 3: Predicted Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Predicted Product | Typical Catalytic System |

| Suzuki-Miyaura | Phenylboronic acid | (E)-1-Phenylpent-1-en-3-one | Pd(OAc)₂, SPhos, CsF |

| Sonogashira | Phenylacetylene | (E)-1-Phenylhept-1-en-3-yn-5-one | PdCl₂(PPh₃)₂, CuI, amine base |

| Heck | Styrene | (1E,3E)-1,5-Diphenylpenta-1,3-dien-5-one | Pd(OAc)₂, P(o-tol)₃, base |

| Negishi | Phenylzinc chloride | (E)-1-Phenylpent-1-en-3-one | Pd(P(t-Bu)₃)₂ |

Nucleophilic Vinylic Substitutions (SNV)

Nucleophilic vinylic substitution (SNV) is a reaction in which a nucleophile replaces a leaving group on a vinylic carbon. This reaction is generally more difficult than nucleophilic aliphatic substitution due to the increased strength of the sp² C-Cl bond and steric hindrance. However, the presence of the electron-withdrawing carbonyl group in this compound activates the vinyl chloride towards SNV reactions, likely proceeding through an addition-elimination mechanism.

In this mechanism, the nucleophile first adds to the β-carbon, creating a resonance-stabilized enolate intermediate. Subsequent elimination of the chloride ion from the α-carbon regenerates the double bond and yields the substitution product. This pathway is favored by strong nucleophiles.

Table 4: Predicted Nucleophilic Vinylic Substitution Reactions of this compound

| Nucleophile | Predicted Product | Probable Mechanism |

| Sodium methoxide (NaOMe) | (E)-1-Methoxypent-1-en-3-one | Addition-Elimination |

| Sodium thiophenoxide (NaSPh) | (E)-1-(Phenylthio)pent-1-en-3-one | Addition-Elimination |

| Pyrrolidine | (E)-1-(Pyrrolidin-1-yl)pent-1-en-3-one | Addition-Elimination |

Reductive Dehalogenation and Hydrohalogenation

The vinyl chloride functionality can be removed or transformed through reduction or addition reactions.

Reductive Dehalogenation : This process involves the replacement of the chlorine atom with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst and a hydrogen source, or with metal hydrides. This transformation would yield pent-1-en-3-one.

Hydrohalogenation : The addition of hydrogen halides (e.g., HCl, HBr) across the double bond of the vinyl chloride is also a possibility. The regioselectivity of this addition would be influenced by both electronic and steric factors.

Cycloaddition Reactions (e.g., Diels-Alder, [2+1], [3+2])

The conjugated π-system of this compound makes it a potential substrate for various cycloaddition reactions, where it can act as either a dienophile (in a [4+2] cycloaddition) or a dipolarophile (in a [3+2] cycloaddition).

Diels-Alder Reaction ([4+2] Cycloaddition) : As an electron-deficient alkene (due to the carbonyl group), this compound is a good dienophile for Diels-Alder reactions with electron-rich dienes. The reaction would lead to the formation of a six-membered ring with predictable regiochemistry and stereochemistry.

[3+2] Cycloaddition : This compound can also react with 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to form five-membered heterocyclic rings. The regioselectivity of the addition would depend on the electronic nature of the 1,3-dipole.

[2+1] Cycloaddition : The double bond can also undergo [2+1] cycloaddition with carbenes or carbenoids to form cyclopropane derivatives.

Table 5: Predicted Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Predicted Product Class |

| Diels-Alder ([4+2]) | 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexene |

| [3+2] Cycloaddition | Phenyl azide | Triazoline derivative |

| [2+1] Cycloaddition | Dichlorocarbene (:CCl₂) | Dichlorocyclopropane derivative |

Chemo-, Regio-, and Stereoselective Reductions of the Carbonyl and Alkene Moieties

The reduction of α,β-unsaturated ketones such as this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. The primary sites for reduction are the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

Chemoselective Reduction:

Reduction of the Carbonyl Group: Selective reduction of the carbonyl group to a hydroxyl group, while leaving the carbon-carbon double bond intact, can be achieved using specific reagents. For instance, sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) is a well-established method for the 1,2-reduction of enones to allylic alcohols. While specific studies on this compound are not prevalent, this method is generally applicable to α,β-unsaturated ketones.

Reduction of the Alkene Moiety: Conversely, the selective reduction of the carbon-carbon double bond (conjugate reduction) to yield the corresponding saturated ketone can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through the use of specific reducing agents like lithium in liquid ammonia (Birch reduction).

Regio- and Stereoselective Reductions:

The reduction of the carbonyl group in this compound can lead to the formation of a new stereocenter. The stereochemical outcome of this reduction is influenced by the steric and electronic environment around the carbonyl group and the choice of reducing agent. For cyclic ketones, the stereoselectivity of the reduction to yield either the axial or equatorial alcohol has been extensively studied. For acyclic ketones like this compound, the stereoselectivity can be controlled by using chiral reducing agents or by substrate-controlled methods.

| Reagent/Condition | Moiety Reduced | Product Type | Selectivity |

| NaBH₄, CeCl₃ (Luche Reduction) | Carbonyl | Allylic alcohol | Chemoselective (1,2-reduction) |

| H₂, Pd/C | Alkene | Saturated ketone | Chemoselective (conjugate reduction) |

| Li, NH₃ (Birch Reduction) | Alkene | Saturated ketone | Chemoselective (conjugate reduction) |

| Chiral reducing agents | Carbonyl | Chiral allylic alcohol | Stereoselective |

Oxidation Chemistry of the Alkene and Alkane Portions

The oxidation of this compound can target either the alkene or the alkane portion (after a prior reduction step).

Oxidation of the Alkene:

The carbon-carbon double bond in this compound is susceptible to various oxidation reactions:

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used to form an epoxide across the double bond. The presence of the electron-withdrawing carbonyl group can influence the reactivity of the alkene towards epoxidation.

Dihydroxylation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) can be employed to introduce two hydroxyl groups across the double bond, leading to the formation of a diol. The stereochemistry of this reaction can often be controlled.

Oxidative Cleavage: Ozonolysis (O₃ followed by a workup) can cleave the double bond, yielding smaller carbonyl-containing fragments.

Oxidation of the Alkane Portion:

If the alkene moiety is first reduced to an alkane, subsequent oxidation reactions can be performed on the resulting saturated ketone. For example, oxidation at the α-carbon to the carbonyl group can be achieved using reagents like selenium dioxide (SeO₂).

| Reagent | Moiety Oxidized | Product Type |

| m-CPBA | Alkene | Epoxide |

| OsO₄ or KMnO₄ | Alkene | Diol |

| O₃ | Alkene | Carbonyl fragments |

| SeO₂ (on saturated ketone) | α-carbon to carbonyl | α-Diketone |

Synthesis of Diverse Organic Frameworks via Multicomponent Reactions

β-Chlorovinyl ketones, including this compound, are valuable precursors for the synthesis of various heterocyclic and carbocyclic frameworks, often through multicomponent reactions. google.com These reactions involve the simultaneous combination of three or more reactants in a single step to form a complex product. The reactivity of β-chlorovinyl ketones in these reactions stems from their ability to act as bifunctional electrophiles.

One notable application is in the synthesis of chromenone and thiochromenone derivatives. thieme.dethieme.de In a reaction sequence involving the Friedel–Crafts acylation of alkynes, β-chlorovinyl ketones can be generated in situ. These intermediates then undergo intramolecular cyclization to yield the desired heterocyclic frameworks. thieme.dethieme.de

Furthermore, the vinyl chloride moiety can be displaced by various nucleophiles, and the carbonyl group can participate in condensation reactions. This dual reactivity allows for the construction of complex molecular architectures in a convergent manner. For instance, reactions with dinucleophiles can lead to the formation of various five- and six-membered rings. While specific multicomponent reactions involving this compound are not extensively documented, the general reactivity pattern of β-chlorovinyl ketones suggests its high potential in this area for generating molecular diversity.

| Reaction Type | Reactants | Product Framework |

| Friedel-Crafts acylation/Intramolecular cyclization | Alkyne, Acyl chloride, Arene/Thioarene | (Thio)chromenone |

| Reaction with dinucleophiles | This compound, Dinucleophile (e.g., hydrazine (B178648), β-amino alcohol) | Heterocycles (e.g., pyrazoles, oxazines) |

Applications of E 1 Chloropent 1 En 3 One As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Natural Products

While direct and extensive examples of the application of (E)-1-chloropent-1-en-3-one in the total synthesis of specific, complex natural products are not widely documented in readily available literature, its potential as a precursor can be inferred from the known reactivity of β-halovinyl ketones. These motifs are recognized as valuable intermediates for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of natural product skeletons.

The electrophilic nature of the double bond in this compound allows for conjugate addition reactions with a variety of nucleophiles. This reactivity can be exploited to introduce intricate side chains or to initiate cyclization cascades, forming carbocyclic and heterocyclic ring systems that are prevalent in many natural products. For instance, its reaction with organocuprates or other soft nucleophiles could facilitate the introduction of alkyl or aryl groups at the β-position, a common strategy in the elaboration of natural product frameworks.

Furthermore, the vinyl chloride functionality can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These powerful bond-forming methodologies would enable the connection of the pentenone core to other complex fragments, providing a convergent approach to the synthesis of elaborate natural molecules. The carbonyl group also offers a handle for further transformations, including reductions, additions of organometallic reagents, and Wittig-type reactions, to build up the desired molecular complexity.

Key Intermediate in the Assembly of Complex Pharmaceutical Scaffolds

The structural motifs present in this compound make it an attractive starting material for the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. The ability to undergo reactions with binucleophiles, such as hydrazines, ureas, and thioureas, provides a direct route to various five- and six-membered heterocyclic systems.

For example, the reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, a class of compounds known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. Similarly, condensation with ureas or thioureas can yield pyrimidinones (B12756618) or thiopyrimidinones, which are important scaffolds in medicinal chemistry.

The versatility of this building block allows for the introduction of various substituents onto the heterocyclic core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. The chlorine atom can be displaced by other functional groups, and the ethyl ketone moiety can be readily modified, providing multiple points for diversification. This adaptability is crucial in the drug discovery process for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Building Block for Agrochemical Synthesis

Halogenated organic compounds play a significant role in the agrochemical industry, often imparting enhanced biological activity and metabolic stability to pesticides and herbicides. This compound, as a chlorinated enone, serves as a potential precursor for the synthesis of novel agrochemicals.

The reactivity of the α,β-unsaturated system is key to its utility in this field. It can react with various nucleophiles to form adducts that can be further elaborated into active ingredients. For instance, the Michael addition of thiols or amines, followed by cyclization or other transformations, can lead to the synthesis of sulfur- and nitrogen-containing heterocycles, which are common in many fungicides and insecticides.

While specific commercial agrochemicals derived directly from this compound are not prominently disclosed in the public domain, the fundamental reactivity of this compound aligns with the synthetic strategies employed in the development of new crop protection agents. Its ability to serve as a platform for generating diverse molecular structures makes it a valuable tool for researchers in the agrochemical sector.

Utilization in the Development of Advanced Functional Materials

The application of this compound in the realm of advanced functional materials is an area of growing interest. The reactive functionalities within the molecule can be exploited for the synthesis of novel polymers and organic materials with tailored properties.

The vinyl group can participate in polymerization reactions, potentially leading to the formation of functional polymers with pendant chloropentenone units. These polymers could exhibit interesting properties, such as tunable reactivity for post-polymerization modification or specific interactions with other molecules or surfaces.

Furthermore, the conjugated π-system of the enone could be extended through chemical modifications to create chromophores or fluorophores for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the chlorine atom can also influence the electronic properties and intermolecular packing of the resulting materials. While this area is still largely exploratory, the inherent reactivity of this compound suggests its potential as a building block for the next generation of functional organic materials.

Comparative Analysis of its Synthetic Utility with Related Enones and Halogenated Compounds

The synthetic utility of this compound can be better understood through a comparative analysis with other α,β-unsaturated ketones and halogenated compounds.

Comparison with Non-halogenated Enones: Compared to its non-halogenated counterpart, pent-1-en-3-one, the presence of the chlorine atom in this compound significantly modulates its reactivity. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This increased reactivity can lead to higher yields and faster reaction times in conjugate addition reactions. Additionally, the vinyl chloride moiety provides a unique handle for cross-coupling reactions, a synthetic avenue not available to simple enones.

Comparison with other Halogenated Enones: The reactivity of this compound can also be compared to other β-halovinyl ketones. The nature of the halogen atom (F, Br, I) can influence the reaction pathways. For instance, β-bromovinyl and β-iodovinyl ketones are often more reactive in cross-coupling reactions due to the weaker carbon-halogen bond. However, this compound offers a good balance of reactivity and stability, and is often more cost-effective than its heavier halogen analogues.

Reactivity Profile:

| Compound | Relative Electrophilicity of β-carbon | Suitability for Cross-Coupling |

| Pent-1-en-3-one | Moderate | Not applicable |

| This compound | High | Good |

| (E)-1-Bromopent-1-en-3-one | High | Excellent |

| (E)-1-Iodopent-1-en-3-one | High | Excellent |

In essence, this compound occupies a strategic position in the landscape of synthetic building blocks. It offers a distinct set of reactive handles that are complementary to those found in simpler enones and other halogenated compounds, making it a valuable and versatile tool for the construction of a wide array of complex organic molecules.

Future Research Directions and Emerging Opportunities in E 1 Chloropent 1 En 3 One Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations

The development of novel catalytic systems that can achieve highly selective transformations of (E)-1-chloropent-1-en-3-one is a paramount area of future research. The bifunctional nature of this molecule, possessing both an electrophilic alkene and a carbonyl group, alongside a halogenated double bond, offers multiple sites for catalytic intervention.

Organocatalysis, in particular, presents a promising frontier for the asymmetric functionalization of this compound. Chiral amines, Brønsted acids, and N-heterocyclic carbenes (NHCs) are expected to play a pivotal role in catalyzing a variety of stereoselective reactions. For instance, chiral secondary amines could be employed to generate chiral enamines or iminium ions, directing asymmetric conjugate additions or cycloadditions. The application of organocatalysis to α,β-unsaturated ketones is a well-established field, and extending this to halogenated substrates like this compound is a logical and promising next step.

Metal-based catalysts also hold significant potential. Transition metal complexes, particularly those of palladium, copper, and rhodium, could be utilized for cross-coupling reactions at the vinyl chloride position, allowing for the introduction of a wide range of substituents. Furthermore, Lewis acid catalysis could be employed to activate the enone system towards nucleophilic attack, enabling highly regioselective and stereoselective transformations.

Table 1: Potential Catalytic Transformations of this compound

| Catalyst Type | Potential Transformation | Expected Selectivity |

|---|---|---|

| Chiral Secondary Amine | Asymmetric Michael Addition | High Enantioselectivity |

| Chiral Phosphoric Acid | Asymmetric Diels-Alder Reaction | High Diastereo- and Enantioselectivity |

| N-Heterocyclic Carbene | Umpolung Reactivity (Acyl Anion Equivalent) | Novel reaction pathways |

| Palladium(0) Complex | Suzuki or Stille Cross-Coupling | High Regioselectivity |

Exploration of Bio-inspired and Biocatalytic Synthetic Approaches

The quest for greener and more sustainable chemical processes has spurred interest in bio-inspired and biocatalytic methods. For this compound, enzymes such as ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family are particularly promising. rsc.orgnih.gov These enzymes are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds in a highly stereoselective manner. acsgcipr.org The application of ene-reductases to halogenated α,β-unsaturated ketones could provide a direct and environmentally benign route to chiral chloropentanones, which are valuable synthetic intermediates.

Recent research has demonstrated the potential of metagenomic approaches to discover novel ene-reductases with enhanced substrate scope and stability, which could be tailored for the specific reduction of this compound. rsc.org Furthermore, the deracemization of related halogenated ketones using biocatalytic methods suggests that enzymatic approaches could also be developed for the stereoselective synthesis of more complex derivatives.

Table 2: Potential Biocatalytic Reactions with this compound Analogs

| Enzyme Class | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| Ene-Reductase (ER) | Asymmetric C=C Reduction | Chiral 1-chloropentan-3-one | Access to enantiomerically pure building blocks |

| Dehalogenase | Dehalogenation | (E)-pent-1-en-3-one | Selective removal of chlorine |

Investigation of its Role in Supramolecular Architectures and Self-Assembly Processes

The presence of a chlorine atom in this compound introduces the possibility of utilizing halogen bonding as a directional force in supramolecular chemistry. nih.gov Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, is increasingly being recognized as a powerful tool for the construction of well-defined supramolecular architectures. nih.gov

Future research could explore the self-assembly of this compound or its derivatives into ordered structures in the solid state or in solution. The interplay between halogen bonding, hydrogen bonding (involving the carbonyl oxygen), and π-π stacking could lead to the formation of novel supramolecular polymers, liquid crystals, or gels with unique functional properties. The tunability of halogen bond strength by varying the electronic environment of the chlorine atom could provide a means to control the self-assembly process and the resulting material properties.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis and transformations of this compound into continuous flow systems represents a significant opportunity for process intensification and the development of more efficient and sustainable manufacturing routes.

For instance, the synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been successfully demonstrated in a continuous-flow microwave reactor using a heterogeneous solid acid catalyst. beilstein-journals.orgresearchgate.net A similar approach could be adapted for the synthesis of this compound. Furthermore, multi-step continuous flow processes could be designed for the synthesis of more complex molecules starting from this building block, minimizing the need for isolation and purification of intermediates. nih.gov The use of microreactor technology could enable precise control over reaction parameters, leading to improved yields and selectivities in the transformations of this reactive molecule.

Table 3: Potential Advantages of Flow Chemistry for this compound

| Feature | Advantage in Flow vs. Batch |

|---|---|

| Safety | Handling of potentially hazardous reagents and intermediates in small, contained volumes. |

| Heat Transfer | Efficient dissipation of heat from exothermic reactions, preventing side reactions and improving selectivity. |

| Mass Transfer | Enhanced mixing leading to faster reaction rates and higher conversions. |

| Scalability | Straightforward scale-up by running the process for longer or using parallel reactors. |

| Automation | Potential for automated synthesis and in-line analysis for process optimization. |

Computational Design of New Reactivity Profiles and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the reactivity and properties of molecules. In the context of this compound, DFT calculations can provide valuable insights into its electronic structure, electrophilicity, and the mechanisms of its reactions.

Future computational studies could focus on designing new reactivity profiles for this molecule by predicting the outcomes of reactions with various nucleophiles and electrophiles. For example, DFT can be used to calculate the global electrophilicity index and analyze the molecular electrostatic potential to predict the most likely sites for nucleophilic attack. mdpi.comresearchgate.net This information can guide the development of new synthetic methodologies.

Furthermore, computational modeling can be employed to predict the properties of polymers and materials derived from this compound. By simulating the polymerization process and calculating key material properties such as thermal stability, mechanical strength, and optical properties, new materials with desired functionalities can be designed in silico before their experimental synthesis.

Table 4: Potential Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, and product distributions. |

| DFT | Calculation of Reactivity Indices | Prediction of electrophilic and nucleophilic sites. |

| Molecular Dynamics (MD) | Simulation of Self-Assembly | Understanding the formation of supramolecular structures. |

Q & A

Q. What statistical approaches are recommended for analyzing multivariate data in structure-activity relationship (SAR) studies involving this compound derivatives?

Retrosynthesis Analysis